molecular formula C5H8O2 B6250185 (2S)-pent-4-yne-1,2-diol CAS No. 627461-50-1

(2S)-pent-4-yne-1,2-diol

Cat. No. B6250185
CAS RN: 627461-50-1
M. Wt: 100.1
InChI Key:
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Description

“(2S)-pent-4-yne-1,2-diol” is a chemical compound used in scientific research. It has a molecular weight of 100.12 and is known for its intriguing properties and applications in various fields like catalysis, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “(2S)-pent-4-yne-1,2-diol” can be represented by the InChI code: 1S/C5H8O2/c1-2-3-5(7)4-6/h1,5-7H,3-4H2/t5-/m0/s1 . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

“(2S)-pent-4-yne-1,2-diol” is a powder with a melting point of 51-54°C . and is stored at a temperature of 4°C . The compound’s density and boiling point are not specified in the available resources.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-pent-4-yne-1,2-diol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "But-3-en-1-ol", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of but-3-en-1-ol to but-3-en-1-al using sodium borohydride as a reducing agent", "Step 2: Oxidation of but-3-en-1-al to but-3-en-1-oic acid using hydrogen peroxide and acetic acid", "Step 3: Conversion of but-3-en-1-oic acid to (2S)-pent-4-yne-1,2-diol using sodium hydroxide and sodium chloride as a catalyst" ] }

CAS RN

627461-50-1

Product Name

(2S)-pent-4-yne-1,2-diol

Molecular Formula

C5H8O2

Molecular Weight

100.1

Purity

95

Origin of Product

United States

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